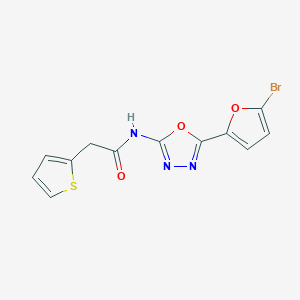

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O3S/c13-9-4-3-8(18-9)11-15-16-12(19-11)14-10(17)6-7-2-1-5-20-7/h1-5H,6H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYSNHRTNLLAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a thiophene group. Its molecular formula is with a molecular weight of approximately 342.10 g/mol. The structural complexity suggests multiple sites for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrN₃O₃ |

| Molecular Weight | 342.10 g/mol |

| CAS Number | 1171350-06-3 |

| Density | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This could make it a candidate for treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Emerging data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Studies indicate that it can induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways. Potential targets include:

- Enzymes : Inhibition of enzymes critical for cell proliferation.

- Receptors : Modulation of receptor activity linked to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects in a murine model, the compound significantly reduced levels of TNF-alpha and IL-6 in serum after administration at doses of 20 mg/kg body weight. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Study 3: Anticancer Activity

In vitro assays on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.